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Compound of Interest

Compound Name:
4-Bromo-6-(trifluoromethyl)-1H-

indazole

Cat. No.: B152576 Get Quote

An In-depth Technical Guide to 4-Bromo-6-(trifluoromethyl)-1H-indazole

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the characterization, synthesis, and

potential biological significance of 4-Bromo-6-(trifluoromethyl)-1H-indazole. This molecule is

of significant interest to researchers in medicinal chemistry and drug development due to its

structural motifs, which are common in kinase inhibitors and other therapeutic agents.

Core Molecular Properties
4-Bromo-6-(trifluoromethyl)-1H-indazole is a halogenated heterocyclic compound. The

presence of a bromine atom and a trifluoromethyl group on the indazole scaffold provides

opportunities for diverse chemical modifications and structure-activity relationship (SAR)

studies.

Table 1: Physicochemical Properties of 4-Bromo-6-(trifluoromethyl)-1H-indazole
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Property Value Source

CAS Number 1000342-95-9 [1]

Molecular Formula C₈H₄BrF₃N₂ [1]

Molecular Weight 265.03 g/mol [1]

Appearance Solid (predicted) N/A

Storage
Room temperature, sealed in

dry, dark place
[1]

Spectroscopic Characterization Data
While experimental spectra for 4-Bromo-6-(trifluoromethyl)-1H-indazole are not widely

published, the following tables present predicted data based on the analysis of structurally

similar compounds and general principles of spectroscopy. This information can serve as a

guide for the analysis of synthesized samples.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment

~13.5 br s N-H

~8.2 s H-3

~7.9 s H-5

~7.7 s H-7

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration

and may appear as a broad singlet.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~141 C-7a

~135 C-3

~128 (q, J ≈ 32 Hz) C-6

~124 (q, J ≈ 272 Hz) -CF₃

~122 C-5

~118 C-7

~115 C-3a

~110 C-4

Note: Carbons attached to or near the trifluoromethyl group will exhibit splitting (quartet, q) due

to C-F coupling.

Table 4: Predicted Mass Spectrometry Data

Technique
Predicted [M]+ or [M+H]⁺
(m/z)

Key Fragmentation
Patterns

ESI-MS 264/266

The molecular ion peak should

exhibit a characteristic 1:1

isotopic pattern due to the

presence of bromine (⁷⁹Br and

⁸¹Br).

Table 5: Predicted Infrared (IR) Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Functional Group Assignment

~3300-3100 N-H stretching

~1620-1450 C=C and C=N stretching (aromatic)

~1350-1100 C-F stretching (strong)

~800-600 C-Br stretching

Experimental Protocols
The following sections provide detailed, plausible methodologies for the synthesis and analysis

of 4-Bromo-6-(trifluoromethyl)-1H-indazole, based on established chemical literature for

analogous compounds.

Synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indazole
A plausible synthetic route starts from a commercially available substituted aniline. The

following is a generalized multi-step protocol.

Step 1: Diazotization and Cyclization to form 6-(Trifluoromethyl)-1H-indazole

Dissolve 2-amino-4-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of

acetic acid and propionic acid).

Cool the solution to 0-5 °C in an ice bath.

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below

5 °C.

Stir the reaction mixture at this temperature for 1-2 hours to form the diazonium salt.

Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours to

facilitate cyclization.

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid

Chromatography (HPLC).
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Upon completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide

solution) to precipitate the product.

Filter the solid, wash with water, and dry to obtain crude 6-(trifluoromethyl)-1H-indazole.

Step 2: Bromination to yield 4-Bromo-6-(trifluoromethyl)-1H-indazole

Dissolve the 6-(trifluoromethyl)-1H-indazole obtained from Step 1 in a suitable solvent, such

as acetic acid or a chlorinated solvent.

Slowly add a solution of bromine (Br₂) in the same solvent dropwise at room temperature.

Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

Upon completion, pour the mixture into a solution of sodium thiosulfate to quench any

excess bromine.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it

under reduced pressure.

Purify the crude product by column chromatography or recrystallization to obtain 4-Bromo-6-
(trifluoromethyl)-1H-indazole.

Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz

or higher spectrometer.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of

scans will be required to achieve a good signal-to-noise ratio.
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¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum to confirm the

trifluoromethyl group.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer to

obtain a high-resolution mass spectrum (HRMS) for accurate mass determination and

confirmation of the elemental composition.

Infrared (IR) Spectroscopy

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or

use an Attenuated Total Reflectance (ATR) accessory.

Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Visualizations
Proposed Synthetic Workflow
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Caption: Proposed synthetic pathway for 4-Bromo-6-(trifluoromethyl)-1H-indazole.

Biological Relevance: Inhibition of Kinase Signaling
Indazole derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry,

particularly for the development of protein kinase inhibitors.[2] The trifluoromethyl and bromo

substituents on the 4-Bromo-6-(trifluoromethyl)-1H-indazole core make it an attractive

starting point for the synthesis of potent and selective inhibitors targeting various kinases

implicated in cancer and other diseases. One such critical signaling pathway involved in tumor

angiogenesis is mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]
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Caption: Potential inhibition of the VEGFR-2 signaling pathway by a derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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